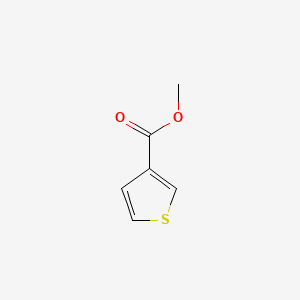

Methyl 3-thiophenecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRAEMILTFNZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341583 | |

| Record name | Methyl 3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-26-4 | |

| Record name | 3-Thiophenecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22913-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-thiophenecarboxylate" synthesis from 3-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of methyl 3-thiophenecarboxylate from 3-thiophenecarboxylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and well-established reaction for the preparation of esters from carboxylic acids and alcohols. This document outlines the reaction mechanism, experimental protocol, and key quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from the readily available 3-thiophenecarboxylic acid is a fundamental transformation. The most common and direct route for this conversion is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of the carboxylic acid with methanol.[1] This reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[1][2]

Reaction Scheme and Mechanism

The overall reaction is the esterification of 3-thiophenecarboxylic acid with methanol, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).

Reaction:

The mechanism of the Fischer esterification proceeds through several key steps:[1]

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

The following is a generalized experimental procedure for the synthesis of this compound based on standard Fischer esterification protocols.[3][4][5]

Materials:

-

3-Thiophenecarboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxylic acid in an excess of anhydrous methanol.

-

Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with continuous stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C, the boiling point of methanol). Maintain reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.[5]

-

Dissolve the residue in ethyl acetate.

-

Carefully transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5] Caution: Carbon dioxide gas will evolve during the bicarbonate wash.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to yield the pure ester.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound. The exact values may vary depending on the specific reaction scale and conditions.

| Parameter | Value | Reference/Comment |

| Reactants | ||

| 3-Thiophenecarboxylic Acid | 1.0 molar equivalent | Starting material |

| Methanol | 10-50 molar equivalents | Serves as reactant and solvent; excess drives equilibrium |

| Sulfuric Acid (catalyst) | 0.1-0.3 molar equivalents | Catalytic amount |

| Reaction Conditions | ||

| Temperature | Reflux (~65 °C) | Boiling point of methanol |

| Reaction Time | 2-8 hours | Monitor by TLC for completion |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl Acetate | |

| Neutralizing Agent | Saturated NaHCO₃ solution | To remove acid catalyst |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water |

| Purification Method | Vacuum Distillation or Column Chromatography | Depending on required purity |

| Expected Yield | 70-90% | Typical for Fischer esterification |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Fischer-Speier Esterification.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-thiophenecarboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with a methyl ester group at the 3-position, provides a unique scaffold for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations are presented, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of its chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂S | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| IUPAC Name | methyl thiophene-3-carboxylate | [1] |

| CAS Number | 22913-26-4 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 198-200 °C | |

| Density | 1.21 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.539 | |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the thiophene ring protons and the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.95 | dd | J ≈ 1.5, 3.0 Hz | H-2 |

| ~7.45 | dd | J ≈ 3.0, 5.0 Hz | H-5 |

| ~7.20 | dd | J ≈ 1.5, 5.0 Hz | H-4 |

| ~3.85 | s | - | -OCH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, the thiophene ring carbons, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~133 | C-3 |

| ~131 | C-5 |

| ~127 | C-2 |

| ~126 | C-4 |

| ~52 | -OCH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl group and the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (ester) |

| ~3100 | Weak | =C-H stretch (aromatic) |

| ~1520, ~1430 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1100 | Strong | C-O stretch (ester) |

Synthesis and Reactivity

This compound serves as a key intermediate in organic synthesis. Its reactivity is characterized by transformations of the ester functionality and electrophilic substitution on the thiophene ring.

Synthesis

3.1.1. Fischer Esterification of 3-Thiophenecarboxylic Acid

A straightforward and common method for the synthesis of this compound is the acid-catalyzed esterification of 3-thiophenecarboxylic acid with methanol.

Experimental Protocol:

-

To a solution of 3-thiophenecarboxylic acid (1 equivalent) in methanol (5-10 equivalents), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation.

References

"Methyl 3-thiophenecarboxylate" CAS number and molecular structure

CAS Number: 22913-26-4

Molecular Formula: C₆H₆O₂S

Synonyms: 3-Thiophenecarboxylic acid, methyl ester; Methyl thiophene-3-carboxylate; 3-(Methoxycarbonyl)thiophene

This technical guide provides an in-depth overview of Methyl 3-thiophenecarboxylate, a key heterocyclic building block for professionals in chemical research and drug development. The document outlines its chemical and physical properties, spectroscopic data, a detailed experimental protocol for its synthesis via Fischer esterification, and a visual representation of the synthetic workflow.

Core Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by a thiophene ring functionalized with a methyl ester group at the 3-position.[2] This structure imparts unique electronic properties that make it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[2]

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 22913-26-4 | [3][4] |

| Molecular Weight | 142.18 g/mol | [4] |

| Molecular Formula | C₆H₆O₂S | [1][2][4] |

| Density | 1.174 g/mL at 25 °C | [3] |

| Boiling Point | 98 °C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.5380 | [3] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

Table 2: Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃), Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.12 | m | 1H | Thiophene ring proton |

| 7.53 | m | 1H | Thiophene ring proton |

| 7.31-7.34 | m | 1H | Thiophene ring proton |

| 3.89 | s | 3H | Methyl ester protons (-OCH₃) |

| Data sourced from iChemical[3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 3-thiophenecarboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard Fischer esterification methodologies.

Materials and Equipment:

-

3-Thiophenecarboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound 97, CasNo.22913-26-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 2. CAS 22913-26-4: 3-Thiophenecarboxylic acid, methyl ester [cymitquimica.com]

- 3. This compound, CAS No. 22913-26-4 - iChemical [ichemical.com]

- 4. This compound | C6H6O2S | CID 574151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 3-thiophenecarboxylate: A Technical Guide

Introduction

Methyl 3-thiophenecarboxylate is an organic compound with the molecular formula C₆H₆O₂S.[1] It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results, though its availability is mentioned.[1] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments for this compound were not found, but general regions for relevant functional groups can be inferred. | C=O stretch (ester) |

| C-O stretch (ester) | |

| C-H stretch (aromatic) | |

| C=C stretch (aromatic) | |

| C-S stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142 | Molecular ion (M⁺)[1] |

| 111 | Fragment ion [M - OCH₃]⁺[1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1. Sample Preparation:

-

Analyte Quantity: For ¹H NMR, approximately 5-25 mg of the compound is required. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance and sensitivity of the ¹³C isotope.[2][3]

-

Solvent Selection: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for nonpolar organic compounds.[2][4] The solvent should completely dissolve the compound and not have signals that interfere with the analyte's spectrum.[2]

-

Dissolution: Approximately 0.6 mL of the deuterated solvent is used to dissolve the sample.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.[2]

-

Filtration: To remove any solid particles that could distort the magnetic field and broaden spectral lines, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference point for the chemical shifts.[4]

2. Data Acquisition:

-

The prepared NMR tube is placed into the NMR spectrometer.

-

Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[2]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming to improve the resolution of the spectra.[2]

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[2]

-

Acquisition: The appropriate pulse sequence and acquisition parameters are set, and the data is collected.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

1. Sample Preparation (Thin Solid Film Method):

-

Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

A drop of this solution is placed onto a salt plate (e.g., NaCl), which is transparent to IR radiation.[6][7]

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[6] The thickness of the film can be adjusted by adding more solution if the resulting spectral peaks are too weak.[6]

2. Data Acquisition:

-

The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is then recorded, showing the absorbance or transmittance of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.[8][9]

1. Sample Preparation:

-

The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]

-

This solution is then further diluted to a final concentration of around 10-100 µg/mL.[10]

-

Any particulate matter should be filtered out to prevent clogging of the instrument.[10]

2. Ionization and Analysis:

-

The prepared sample solution is introduced into the mass spectrometer.

-

Ionization: The molecules are ionized, commonly using techniques like Electron Impact (EI) or Electrospray Ionization (ESI).[10][11] In EI, a high-energy electron beam knocks an electron off the molecule to form a radical cation.[11]

-

Acceleration: The resulting ions are accelerated in an electric field.[11]

-

Deflection: The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge ratio (m/z).[11] Lighter ions are deflected more than heavier ions.

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C6H6O2S | CID 574151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. fiveable.me [fiveable.me]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Technical Guide to the Solubility of Methyl 3-thiophenecarboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-thiophenecarboxylate, a key intermediate in pharmaceutical and materials science research. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative solubility information, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The thiophene ring in this compound, an aromatic heterocycle, along with the methyl ester group, dictates its interaction with different solvents.

Qualitative Solubility Profile

Based on the general solubility of thiophene and its derivatives, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in Organic Solvents: Thiophene and its derivatives are generally soluble in a wide range of organic solvents.[1][2][3] This is attributed to the nonpolar nature of the thiophene ring and the ability of the ester group to engage in dipole-dipole interactions.

-

Insolubility or Sparingly Soluble in Water: The hydrophobic nature of the thiophene ring leads to poor solubility in water.[1][2] While the ester group can form hydrogen bonds with water, the overall nonpolar character of the molecule dominates. A related compound, methyl 3-amino-2-thiophenecarboxylate, is described as being sparingly soluble in water.

For a more detailed, albeit qualitative, understanding, the expected solubility in various classes of organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Readily Soluble | The hydroxyl group of alcohols can interact with the ester functionality, and the alkyl chain is compatible with the thiophene ring. Thiophene itself is soluble in alcohol.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Readily Soluble | Ethers are relatively nonpolar and can effectively solvate the thiophene ring. Thiophene is known to be soluble in ether.[2] |

| Esters | Ethyl acetate | Readily Soluble | As an ester itself, this compound is expected to be highly soluble in other esters due to similar intermolecular forces. |

| Ketones | Acetone | Readily Soluble | The polar carbonyl group of acetone can interact with the ester group of the solute. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Readily Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Readily Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene ring. Thiophene is soluble in benzene and toluene.[2] |

| Amides | Dimethylformamide (DMF) | Readily Soluble | DMF is a polar aprotic solvent capable of dissolving a wide array of organic compounds. A similar compound, methyl 3-amino-2-thiophenecarboxylate, is readily soluble in DMF. |

Experimental Protocol for Solubility Determination

The following outlines a general experimental protocol based on the widely used shake-flask method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and excess solid remains.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is necessary to facilitate this process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated as mass of solute per volume or mass of solvent.

-

Spectroscopic/Chromatographic Method: Dilute the filtered aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.

-

-

Data Analysis: Calculate the solubility, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding of its solubility in common organic solvents can be inferred from the behavior of similar thiophene-based compounds. For drug development and other research applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The systematic workflow presented will aid researchers in efficiently and accurately characterizing this important chemical intermediate.

References

Physical properties of "Methyl 3-thiophenecarboxylate" melting and boiling point

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of Methyl 3-thiophenecarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for these properties and presents generalized experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical properties are summarized in the table below.

| Physical Property | Value | Notes |

| Boiling Point | 98 °C | At a reduced pressure of 10 mm Hg.[1][2] |

| Melting Point | Not readily available | The compound exists as a liquid at room temperature, suggesting a melting point below ambient temperatures. |

| Density | 1.174 g/mL | At 25 °C.[1] |

| Refractive Index | 1.5380 | At 20 °C.[1] |

Experimental Protocols

The determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Below are detailed, generalized methodologies for these measurements, based on standard laboratory practices.

Melting Point Determination (Capillary Method)

While a specific melting point for this compound is not prominently reported due to its liquid state at room temperature, the following protocol describes the standard procedure for determining the melting point of solid organic compounds.

-

Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary Tube: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a sample of 2-3 mm in height is packed at the bottom of the tube.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, adjacent to a thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Boiling Point Determination (Reduced Pressure)

The reported boiling point of this compound was determined under reduced pressure. This technique is employed for compounds that decompose at their atmospheric boiling point or for distillations that are more efficient at lower temperatures.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample and Boiling Chips: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 10 mm Hg).

-

Heating: The distillation flask is heated gently.

-

Temperature Reading: As the liquid boils and the vapor condenses, the temperature is recorded from the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during distillation.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

The Genesis of a Versatile Heterocycle: Discovery and First Synthesis of Methyl 3-thiophenecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-thiophenecarboxylate, a seemingly simple heterocyclic compound, holds a significant place in the landscape of organic synthesis and medicinal chemistry. Its thiopene core, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic properties and reactivity, making it a valuable building block for a diverse array of complex molecules. While the precise moment of its first creation is not prominently documented in the annals of chemical history, its synthesis is intrinsically linked to the discovery and exploration of thiophene chemistry, pioneered by Viktor Meyer in 1882. This guide delves into the foundational methods that would have led to the first synthesis of this compound, focusing on a historically significant and robust two-step approach: the generation of 3-thiophenecarboxylic acid via a Grignard reaction, followed by its esterification.

Discovery and Historical Context

The story of this compound begins with the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer, while demonstrating a lecture experiment on benzene, discovered that the typical color reaction with isatin and sulfuric acid failed with pure benzene synthesized from the decarboxylation of benzoic acid. He correctly deduced that the color reaction was due to an impurity in coal-tar derived benzene, which he subsequently isolated and named "thiophene". This discovery opened up a new field of heterocyclic chemistry.

Early work on thiophene chemistry focused on its aromatic character and reactivity, which mirrors that of benzene in many respects. The introduction of functional groups onto the thiophene ring was a logical next step. One of the most powerful methods for forming carbon-carbon bonds, the Grignard reaction, discovered by Victor Grignard in 1900, provided a reliable means to introduce a carboxylic acid group onto the thiophene nucleus. This would have been a pivotal development in accessing compounds like 3-thiophenecarboxylic acid, the immediate precursor to its methyl ester.

Core Synthetic Pathway: A Two-Step Approach

The most probable and historically relevant route to the first synthesis of this compound involves two key transformations:

-

Formation of 3-Thiophenecarboxylic Acid: This is achieved through the carbonation of a Grignard reagent derived from 3-bromothiophene.

-

Esterification: The resulting carboxylic acid is then converted to its methyl ester, likely via Fischer esterification.

The following sections provide detailed experimental protocols for this synthetic sequence.

Experimental Protocols

Step 1: Synthesis of 3-Thiophenecarboxylic Acid via Grignard Reaction

This procedure outlines the formation of the Grignard reagent from 3-bromothiophene and its subsequent reaction with carbon dioxide (dry ice).

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Iodine crystal (as initiator)

Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a calcium chloride drying tube), a dropping funnel, and a mechanical stirrer. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Initiation of Grignard Reagent Formation: Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. A small portion of a solution of 3-bromothiophene in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming or by the addition of the iodine crystal, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

-

Formation of 3-Thienylmagnesium Bromide: The remaining solution of 3-bromothiophene in anhydrous diethyl ether is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carbonation: The reaction mixture is cooled in an ice bath. The dropping funnel and reflux condenser are replaced with a stopper and a wide-bore tube. The solution of 3-thienylmagnesium bromide is then poured slowly onto a large excess of crushed dry ice in a separate beaker with vigorous stirring. Alternatively, the crushed dry ice can be added portion-wise to the Grignard solution.

-

Work-up and Isolation: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to decompose the magnesium salt and dissolve any unreacted magnesium. The aqueous layer is separated and extracted with diethyl ether. The combined organic extracts are washed with water and then extracted with a sodium bicarbonate solution. The bicarbonate extracts are then acidified with concentrated hydrochloric acid, leading to the precipitation of 3-thiophenecarboxylic acid.

-

Purification: The crude 3-thiophenecarboxylic acid is collected by filtration, washed with cold water, and dried. It can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

Step 2: Synthesis of this compound via Fischer Esterification

This classic method involves the acid-catalyzed reaction of 3-thiophenecarboxylic acid with methanol.

Materials:

-

3-Thiophenecarboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (as catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Methodology:

-

Reaction Setup: 3-Thiophenecarboxylic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and the sulfuric acid catalyst), and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. The product can be purified by distillation under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 158-160 |

| 3-Thiophenecarboxylic Acid | C₅H₄O₂S | 128.15 | 138-140 | 260 |

| This compound | C₆H₆O₂S | 142.18 | 16-18 | 205-207 |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |

| Grignard Synthesis | 3-Bromothiophene, Mg, CO₂ | Diethyl Ether | 2-3 hours | 70-85 |

| Fischer Esterification | 3-Thiophenecarboxylic Acid, Methanol, H₂SO₄ | Methanol | 4-6 hours | 80-95 |

Mandatory Visualization

The logical flow of the synthetic process is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Conclusion

While the exact historical record of the first synthesis of this compound is not readily apparent, the foundational principles of organic chemistry allow us to reconstruct a highly plausible and historically relevant synthetic route. The two-step process involving the formation of 3-thiophenecarboxylic acid via a Grignard reaction followed by Fischer esterification represents a robust and efficient method that would have been accessible to early 20th-century chemists. This technical guide provides the necessary detailed protocols and data for the modern researcher to appreciate the historical context and practical synthesis of this important heterocyclic building block. The continued use of this compound in the development of pharmaceuticals and advanced materials is a testament to the enduring legacy of these fundamental synthetic transformations.

A Technical Guide to the Theoretical Calculation of the Electronic Structure of Methyl 3-thiophenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies used to characterize the electronic structure of methyl 3-thiophenecarboxylate and related thiophene derivatives. While specific comprehensive computational data for this compound is not extensively published, this document outlines the established computational protocols and presents illustrative data from closely related compounds to demonstrate the application and utility of these theoretical calculations.

Introduction

This compound is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals and functional organic materials. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular properties at the atomic level. These methods provide quantitative insights into frontier molecular orbitals (HOMO and LUMO), charge distribution, and reactivity indices, which are crucial for rational drug design and materials science.

Computational Methodologies

The primary approach for investigating the electronic structure of thiophene derivatives involves Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Experimental Protocol: DFT Calculation Workflow

The protocol described is a standard procedure adapted from computational studies on substituted thiophenes.[1]

-

Geometry Optimization:

-

The initial 3D structure of the molecule is constructed using molecular modeling software.

-

The geometry is then optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set. A common and effective combination for such molecules is the B3LYP functional with the 6-31G(d) basis set.[1]

-

Frequency calculations are subsequently run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed with the same or a higher-level basis set to obtain detailed electronic properties.

-

This step yields critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

-

Data Analysis:

-

The output files from the computational software (e.g., Gaussian) are analyzed to extract orbital energies, molecular orbital surfaces, Mulliken charges, and other parameters.

-

Global reactivity descriptors are calculated from the HOMO and LUMO energies to predict chemical behavior.

-

The logical flow of this computational process is visualized in the diagram below.

Results: Electronic Properties and Reactivity Descriptors

The electronic properties derived from DFT calculations provide a quantitative basis for understanding molecular behavior. Key parameters include the HOMO and LUMO energies and the global reactivity descriptors calculated from them.

Frontier Molecular Orbitals (FMOs)

-

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons, suggesting higher reactivity towards nucleophiles.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several useful reactivity indices can be calculated.[1]

-

Chemical Hardness (η): η = (ELUMO – EHOMO). It measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

-

Electronic Chemical Potential (μ): μ = (ELUMO + EHOMO) / 2. This value indicates the "escaping tendency" of electrons from a system.

-

Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

The relationship between these fundamental parameters and the resulting molecular properties is illustrated below.

Data Presentation: Calculated Properties of Related Thiophene Derivatives

The following table summarizes B3LYP/6-31G(d) calculated global reactivity indices for several nitro-substituted methyl thiophenecarboxylates, which are structurally related to this compound. This data illustrates the quantitative outputs of DFT studies and shows how electron-withdrawing substituents (like the nitro group) influence the electronic properties.[1]

| Compound | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) |

| Methyl 5-nitrothiophene-3-carboxylate | 5.23 | -5.34 | 2.73 |

| Methyl 2-nitrothiophene-3-carboxylate | 5.19 | -5.46 | 2.87 |

| Methyl 5-nitrothiophene-2-carboxylate | 5.34 | -5.34 | 2.67 |

| Methyl 4-nitrothiophene-2-carboxylate | 5.09 | -5.30 | 2.76 |

| Methyl 3-nitrothiophene-2-carboxylate | 5.04 | -5.45 | 2.95 |

Table 1: Global reactivity indices for nitro-substituted methyl thiophenecarboxylates, calculated at the B3LYP/6-31G(d) level of theory. Data sourced from a study on Diels-Alder reactions of nitrothiophenes.[1]

The data shows that these related compounds are strong electrophiles (high ω values), a property significantly influenced by the presence of both the nitro and methyl carboxylate electron-withdrawing groups.[1]

Conclusion

Theoretical calculations based on Density Functional Theory are a powerful and established method for probing the electronic structure of this compound and its derivatives. By determining the energies of frontier molecular orbitals, the HOMO-LUMO gap, and global reactivity indices, these computational protocols provide deep insights into the molecule's stability, reactivity, and electron-donating or -accepting capabilities. This information is invaluable for the rational design of new drug candidates and advanced organic materials, enabling scientists to predict molecular behavior and guide synthetic efforts more effectively.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Methyl 3-Thiophenecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from methyl 3-thiophenecarboxylate. The methodologies outlined are based on established chemical transformations and offer a foundation for the development of robust synthetic routes for active pharmaceutical ingredients (APIs).

Application Note 1: Synthesis of a Key Intermediate for Olanzapine

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. A crucial intermediate in its synthesis is 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile. This protocol details a synthetic route starting from a derivative of this compound, specifically 2-amino-5-methylthiophene-3-carbonitrile. This initial building block can be synthesized through a Gewald reaction, a versatile method for the preparation of 2-aminothiophenes.[1][2]

Synthetic Pathway for Olanzapine Intermediate

The synthesis involves a nucleophilic aromatic substitution reaction between 2-amino-5-methylthiophene-3-carbonitrile and o-bromonitrobenzene.

Caption: Synthesis of Olanzapine Intermediate.

Experimental Protocol: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile

This protocol is adapted from established methodologies for the synthesis of Olanzapine intermediates.[3][4]

Materials:

-

2-amino-3-cyano-5-methylthiophene

-

o-bromonitrobenzene

-

Cuprous chloride (CuCl)

-

Acetonitrile

-

Potassium chloride solution

-

Cyclohexane

-

Phosphoric acid solution

-

Sodium sulfate (or other suitable dewatering agent)

-

Ethyl acetate

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and temperature indicator, add o-nitrobenzene (0.42 mol), 2-amino-3-cyano-5-methylthiophene (0.43-0.45 mol), cuprous chloride (0.72-0.75 mol), and acetonitrile (500 ml).

-

Raise the temperature of the solution to 80-85 °C.

-

Maintain a stirring speed of 130-160 rpm and continue stirring for 8-9 hours.

-

After the reaction is complete, perform a pressure reduction distillation to remove a portion of the acetonitrile.

-

Allow the mixture to cool, then pour it into a potassium chloride solution.

-

Extract the aqueous layer 5-7 times with cyclohexane.

-

Wash the combined organic layers sequentially with a phosphoric acid solution and a salt solution.

-

Dry the organic layer over a dewatering agent (e.g., anhydrous sodium sulfate).

-

Distill off the solvent.

-

Recrystallize the residue from ethyl acetate to obtain the final product, 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

Quantitative Data

| Reactant/Product | Molar Ratio | Key Parameters | Yield | Purity |

| o-nitrobenzene | 1 | Temperature: 80-85 °C | - | - |

| 2-amino-3-cyano-5-methylthiophene | 1.02 - 1.07 | Reaction Time: 8-9 h | - | - |

| Cuprous Chloride | 1.71 - 1.79 | Solvent: Acetonitrile | - | - |

| 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene | - | - | High | High |

Application Note 2: Synthesis of a Key Intermediate for Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in certain postmenopausal women.[5][6] A key intermediate in the synthesis of Raloxifene is 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidyl ethyoxyl)benzoyl]-benzothieno[b]hydrochloride. This can be synthesized via a Friedel-Crafts acylation reaction. The starting benzothiophene core can be derived from precursors related to this compound.

Synthetic Pathway for Raloxifene Intermediate

The core of this synthesis is a molybdenum-catalyzed Friedel-Crafts acylation.

Caption: Synthesis of Raloxifene Intermediate.

Experimental Protocol: Synthesis of Raloxifene Intermediate

This protocol is based on a patented method for the synthesis of a key Raloxifene intermediate.[7]

Materials:

-

6-methoxy-2-(4-methoxyphenyl)-benzothiophene (Compound 3)

-

4-(2-piperidyl ethyoxyl)benzoyl chloride (Compound 4)

-

Molybdenum hexacarbonyl (Mo(CO)6)

-

Dichloromethane (or 1,2-dichloroethane)

-

Water

-

Saturated sodium chloride solution

Procedure:

-

In a reaction flask, add 6-methoxy-2-(4-methoxyphenyl)-benzothiophene (0.1 mol), 4-(2-piperidyl ethyoxyl)benzoyl chloride (0.1 mol), and 1,2-dichloroethane (250 ml).

-

Cool the system to 10 °C.

-

In batches, add Mo(CO)6 (0.01 mol) while maintaining the temperature.

-

Stir the reaction mixture for 2 hours at 10 °C.

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate twice with water (70 ml each) and then twice with a saturated aqueous salt solution (70 ml each).

-

Concentrate the organic phase by rotary evaporation to obtain a light yellow solid.

-

Dry the solid at 70 °C to yield the target product.

Quantitative Data

| Reactant/Product | Molar Ratio | Key Parameters | Yield | Purity (HPLC) |

| 6-methoxy-2-(4-methoxyphenyl)-benzothiophene | 1 | Temperature: 5-20 °C | - | - |

| 4-(2-piperidyl ethyoxyl)benzoyl chloride | 1 | Reaction Time: 0.5-3 h | - | - |

| Mo(CO)6 | 0.01 - 0.04 | Solvent: Dichloromethane or 1,2-dichloroethane | - | - |

| Raloxifene Intermediate | - | - | up to 97.1% | 98.3% |

Application Note 3: Synthesis of Thienopyrimidine Derivatives

Thienopyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[4][8] Methyl 3-aminothiophene-2-carboxylate, a direct derivative of this compound, is a common starting material for the synthesis of various thienopyrimidines.

Synthetic Pathway for Thienopyrimidine Derivatives

A common route involves the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to form urea or thiourea intermediates, which are then cyclized.

Caption: Synthesis of Thienopyrimidine Derivatives.

Experimental Protocol: General Procedure for Thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones

This generalized protocol is based on established methods for the synthesis of thienopyrimidines.[8]

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Appropriate isocyanate or isothiocyanate

-

Anhydrous solvent (e.g., toluene, DMF)

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Ethanol

Procedure:

-

Dissolve methyl 3-aminothiophene-2-carboxylate in an anhydrous solvent.

-

Add the isocyanate or isothiocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the formation of the carbamide or thiocarbamide intermediate is complete (monitor by TLC).

-

Isolate the intermediate by filtration or evaporation of the solvent.

-

For the cyclization step, treat the intermediate with a base (e.g., sodium ethoxide in ethanol) and heat under reflux.

-

Monitor the reaction for the formation of the thienopyrimidine product.

-

After completion, cool the reaction mixture and neutralize with an acid.

-

Collect the precipitated product by filtration, wash with a suitable solvent, and dry.

-

Further purification can be achieved by recrystallization.

Quantitative Data

| Reactant/Product | Molar Ratio | Key Parameters | Yield | Purity |

| Methyl 3-aminothiophene-2-carboxylate | 1 | Varies with substrate | Varies | Varies |

| Isocyanate/Isothiocyanate | ~1 | Varies with substrate | Varies | Varies |

| Thienopyrimidine Product | - | Varies with substrate | Varies | Varies |

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions and laboratory procedures should be followed. The specific reaction conditions may require optimization for different substrates and scales.

References

- 1. US7498433B2 - Process and intermediates for the preparation of olanzapine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]

- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]

- 7. CN103664869A - Synthetic method of raloxifene intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Methyl 3-Thiophenecarboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-thiophenecarboxylate and its derivatives as key building blocks in the development of a range of agrochemicals, including herbicides, insecticides, and fungicides. Detailed experimental protocols for the synthesis of prominent examples are provided, along with quantitative data on their biological activity.

Herbicide Synthesis: Thifensulfuron-methyl

This compound is a crucial precursor for the synthesis of the sulfonylurea herbicide, Thifensulfuron-methyl. This herbicide is effective for the post-emergence control of broadleaf weeds in various crops.[1] The synthesis involves the formation of a key intermediate, 2-(methoxycarbonyl)-3-thiophenesulfonyl chloride, followed by conversion to the corresponding sulfonamide and subsequent reaction with a triazine derivative.

Synthetic Pathway of Thifensulfuron-methyl

The overall synthetic route from this compound to Thifensulfuron-methyl is depicted below.

Caption: Synthetic pathway of Thifensulfuron-methyl from this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate

This procedure describes the chlorosulfonation of this compound.

-

Materials: this compound, Chlorosulfonic acid.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add this compound.

-

Cool the vessel in an ice bath to 0-5 °C.

-

Slowly add an excess of chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

-

Expected Yield: Quantitative data for yield is not consistently reported across literature, but this reaction is generally high-yielding.

Step 2: Synthesis of Methyl 3-sulfamoyl-2-thiophenecarboxylate

This protocol details the amination of the sulfonyl chloride intermediate.

-

Materials: Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate, Aqueous ammonia.

-

Procedure:

-

Suspend Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate in a suitable solvent such as diethyl ether or dichloromethane.

-

Cool the suspension in an ice bath.

-

Add concentrated aqueous ammonia dropwise with stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

-

Expected Yield: High yields are typically obtained in this step.

Step 3: Synthesis of Thifensulfuron-methyl

This final step involves the coupling of the sulfonamide with the triazine moiety, which proceeds through an isocyanate intermediate.[2]

-

Materials: Methyl 3-sulfamoyl-2-thiophenecarboxylate, Phosgene (or a phosgene equivalent like triphosgene), 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, Anhydrous solvent (e.g., dichloromethane, toluene), Base (e.g., triethylamine).

-

Procedure:

-

Formation of the Isocyanate: In a dry reaction flask under an inert atmosphere, dissolve Methyl 3-sulfamoyl-2-thiophenecarboxylate in the anhydrous solvent. Add the base.

-

Introduce phosgene or its equivalent slowly into the mixture at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture for a specified time until the formation of Methyl 3-(isocyanatosulfonyl)-2-thiophenecarboxylate is complete (monitored by techniques like IR spectroscopy).

-

Coupling Reaction: In a separate flask, dissolve 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in the same anhydrous solvent.

-

Slowly add the solution of the in-situ generated isocyanate to the triazine solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The product, Thifensulfuron-methyl, can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification techniques like recrystallization or column chromatography.

-

-

Yield Data: Specific yield for the coupling reaction is not detailed in the readily available literature, but the overall process is industrially viable.[1]

Quantitative Data on Herbicidal Activity

The efficacy of Thifensulfuron-methyl is dose-dependent and varies with the weed species.

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) | Reference |

| Amaranthus retroflexus | 20 - 40 | Good | |

| Chenopodium album | 20 - 40 | Good | |

| Galium aparine | >20 | Moderate to Good | |

| Viola arvensis | 20 - 40 | Good |

Insecticide Synthesis: 2,6-Dihaloaryl 1,2,4-Triazoles

Derivatives of this compound, such as methyl 3-methylthiophene-2-carboxylate, are key starting materials for the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. These, in turn, are crucial building blocks for a novel class of 2,6-dihaloaryl 1,2,4-triazole insecticides, including the developmental compounds XR-693 and XR-906. These insecticides have shown promising activity against a range of sap-feeding pests.

Synthetic Pathway for a Key Insecticidal Intermediate

The synthesis of a key building block, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, from methyl 3-methylthiophene-2-carboxylate is outlined below.

Caption: Synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic acid

This protocol is based on the bromination and subsequent hydrolysis of methyl 3-methylthiophene-2-carboxylate.

-

Materials: Methyl 3-methylthiophene-2-carboxylate, Bromine, Acetic acid, Water, Base (e.g., NaOH or KOH).

-

Procedure:

-

Bromination: Dissolve methyl 3-methylthiophene-2-carboxylate in a mixture of acetic acid and water.

-

Slowly add bromine to the solution at a controlled temperature.

-

Stir the reaction mixture until the bromination is complete.

-

Hydrolysis: Add a solution of a strong base (e.g., NaOH) to the reaction mixture.

-

Heat the mixture to reflux to facilitate the hydrolysis of the methyl ester.

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Expected Yield: Specific yields can be optimized but are generally moderate to good.

Step 2: Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl chloride

This final step converts the carboxylic acid to the more reactive acid chloride.

-

Materials: 4-Bromo-3-methyl-2-thiophenecarboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride.

-

Procedure:

-

In a dry reaction flask, suspend or dissolve 4-bromo-3-methyl-2-thiophenecarboxylic acid in an inert solvent (e.g., toluene or dichloromethane).

-

Slowly add thionyl chloride or oxalyl chloride at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Heat the reaction mixture to reflux and maintain for a period to ensure complete conversion.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification or purified by distillation.

-

-

Expected Yield: This reaction typically proceeds in high yield.

Quantitative Data on Insecticidal Activity

While specific data for XR-693 and XR-906 are proprietary, this class of compounds exhibits selective activity against aphids, mites, and whiteflies.

Fungicide Synthesis: N-(thiophen-2-yl) Nicotinamide Derivatives

Thiophene derivatives are also integral to the synthesis of novel fungicides. A series of N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, demonstrating excellent fungicidal activity against cucumber downy mildew.[3][4][5] The synthesis involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative.

Synthetic Pathway of N-(thiophen-2-yl) Nicotinamide Derivatives

A general synthetic scheme for this class of fungicides is presented below.

Caption: General synthesis of N-(thiophen-2-yl) nicotinamide fungicides.

Experimental Protocols

General Procedure for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives [3][5]

-

Materials: Substituted nicotinic acid, Oxalyl chloride, DMF (catalyst), Substituted thiophen-2-amine, Base (e.g., triethylamine or pyridine), Anhydrous solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Preparation of Acyl Chloride: To a solution of the substituted nicotinic acid in an anhydrous solvent, add oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of DMF. Stir the mixture at room temperature until the reaction is complete. The solvent and excess oxalyl chloride are typically removed under reduced pressure.

-

Acylation: Dissolve the substituted thiophen-2-amine and a base in an anhydrous solvent.

-

Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

-

-

Yields: The reported yields for various derivatives in this class are generally in the range of 60-80%.

Quantitative Data on Fungicidal Activity

The in vivo fungicidal activity of representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis) is summarized below.[4][5]

| Compound ID | EC₅₀ (mg/L) | 95% Confidence Interval (mg/L) | Reference |

| 4a | 4.69 | 3.65 - 6.03 | [4][5][6] |

| 4f | 1.96 | 1.54 - 2.49 | [4][5][6] |

| Flumorph (Commercial Fungicide) | 7.55 | 5.89 - 9.67 | [4][5][6] |

| Diflumetorim (Commercial Fungicide) | 21.44 | 16.71 - 27.50 | [4][5][6] |

These data highlight that compound 4f exhibits significantly higher fungicidal activity than the commercial fungicides Flumorph and Diflumetorim under the tested conditions.[4][5][6]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 2. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [ouci.dntb.gov.ua]

Application of Methyl 3-thiophenecarboxylate in Organic Electronics and Material Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-thiophenecarboxylate (M3T) is a versatile building block in the field of organic electronics and material science. Its thiophene core provides inherent electronic conductivity and the methyl carboxylate group allows for fine-tuning of electronic properties and solubility. This document provides detailed application notes and experimental protocols for the use of M3T in the synthesis of conjugated polymers for organic solar cells (OSCs) and organic field-effect transistors (OFETs).

Application in Organic Solar Cells (OSCs)

M3T is utilized as a monomer in the synthesis of donor-acceptor (D-A) copolymers for the active layer of bulk heterojunction (BHJ) organic solar cells. The electron-withdrawing nature of the methyl carboxylate group helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell device.

One notable example is the copolymer of benzodithiophene (BDT) and this compound, often abbreviated as PBDT-3MT or 3MT-Th. In this polymer, the BDT unit acts as the electron donor and the M3T unit serves as a weak electron acceptor.

Quantitative Data for PBDT-3MT Based Organic Solar Cells

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PBDT-3MT (3MT-Th) | ITIC | 9.73 | 0.86 | 10.5 | - |

| PBDT-3MT | PC71BM | 4.52 | 0.86 | 10.5 | - |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data for FF was not available in the searched literature.

Experimental Protocol: Synthesis of Poly(benzodithiophene-alt-methyl 3-thiophenecarboxylate) (PBDT-3MT)

This protocol describes a typical Stille cross-coupling polymerization method for synthesizing PBDT-3MT.

Materials:

-

2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT monomer)

-

Dibromo-methyl 3-thiophenecarboxylate (M3T monomer)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Methanol

-

Acetone

-

Heptane

-

Dichloromethane

-

Chlorobenzene

-

1,2-dichlorobenzene

-

3-mercaptopropionic acid

Procedure:

-

In a degassed and argon-filled three-necked flask, dissolve the BDT monomer (0.14 mmol) and the M3T monomer (0.14 mmol) in anhydrous toluene (20 ml).

-

Add tris(dibenzylideneacetone)dipalladium(0) (7 mg) and tri(o-tolyl)phosphine (12 mg) to the flask under a continuous flow of argon.

-

Immerse the flask in a preheated oil bath and reflux the mixture. The reaction progress can be monitored by taking aliquots and analyzing them using techniques like GPC (Gel Permeation Chromatography).

-